An In-Depth Technical Guide to 3-hydroxy-N-(2-hydroxypropyl)benzamide: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 3-hydroxy-N-(2-hydroxypropyl)benzamide: Structure, Properties, and Potential Applications
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 3-hydroxy-N-(2-hydroxypropyl)benzamide, a derivative of the versatile benzamide scaffold. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, we explore potential therapeutic applications based on the well-documented biological activities of the broader benzamide class of compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzamide derivatives in the context of drug discovery and materials science.
Introduction and Chemical Identity
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The functionalization of the benzamide core allows for the fine-tuning of its physicochemical and biological properties. 3-hydroxy-N-(2-hydroxypropyl)benzamide incorporates a hydroxyl group on the phenyl ring and a secondary alcohol on the N-alkyl chain, features that are expected to influence its solubility, hydrogen bonding capacity, and interaction with biological targets.
As of the date of this publication, a specific CAS Registry Number for 3-hydroxy-N-(2-hydroxypropyl)benzamide has not been identified in major chemical databases. The information presented herein is therefore based on the known properties of the closely related analog, N-(2-hydroxypropyl)benzamide, and established principles of organic chemistry.
Chemical Structure:
Caption: Chemical structure of 3-hydroxy-N-(2-hydroxypropyl)benzamide.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-hydroxy-N-(2-hydroxypropyl)benzamide, largely inferred from the computed data for N-(2-hydroxypropyl)benzamide available in the PubChem database.[2] The presence of an additional hydroxyl group is expected to increase polarity and hydrogen bonding potential.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | - |
| Molecular Weight | 195.21 g/mol | - |
| XLogP3 | ~0.5 | Inferred and adjusted from[2] |
| Hydrogen Bond Donor Count | 3 | Inferred |
| Hydrogen Bond Acceptor Count | 3 | Inferred |
| Rotatable Bond Count | 4 | Inferred |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO; likely sparingly soluble in water. | Inferred |
Synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide
A plausible and efficient method for the synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide is via the amidation of 3-hydroxybenzoic acid with 1-amino-2-propanol. This can be achieved through the activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a peptide coupling agent.
3.1. Proposed Synthetic Scheme
Caption: Proposed synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide.
3.2. Experimental Protocol: Amidation using Thionyl Chloride
This protocol describes the synthesis via an acid chloride intermediate, a common and effective method for amide bond formation.[3]
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
1-Amino-2-propanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 1-amino-2-propanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-hydroxy-N-(2-hydroxypropyl)benzamide.
3.3. Synthesis and Purification Workflow
